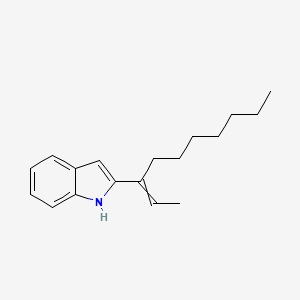![molecular formula C20H37NSi B12588661 Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- CAS No. 615253-72-0](/img/structure/B12588661.png)
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-: is a complex organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a cyclohexyl group, a triethylsilyl group, and a propynyl group attached to the piperidine ring, making it a unique and versatile molecule in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- typically involves multi-step organic reactionsThe final step involves the addition of the propynyl group via a coupling reaction, such as the Sonogashira coupling, which requires palladium catalysts and copper co-catalysts under inert conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, sulfonates, and other electrophilic reagents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted piperidines and cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The propynyl group can participate in covalent bonding with target proteins, potentially inhibiting their function .
Comparación Con Compuestos Similares
Piperidine: A simpler structure without the cyclohexyl, triethylsilyl, or propynyl groups.
Cyclohexylpiperidine: Lacks the triethylsilyl and propynyl groups.
Triethylsilylpiperidine: Lacks the cyclohexyl and propynyl groups.
Uniqueness: Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the triethylsilyl group enhances its stability and lipophilicity, while the propynyl group provides a reactive site for further chemical modifications. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Número CAS |
615253-72-0 |
|---|---|
Fórmula molecular |
C20H37NSi |
Peso molecular |
319.6 g/mol |
Nombre IUPAC |
(3-cyclohexyl-3-piperidin-1-ylprop-1-ynyl)-triethylsilane |
InChI |
InChI=1S/C20H37NSi/c1-4-22(5-2,6-3)18-15-20(19-13-9-7-10-14-19)21-16-11-8-12-17-21/h19-20H,4-14,16-17H2,1-3H3 |
Clave InChI |
SAGKJBUNPGVGAO-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C#CC(C1CCCCC1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



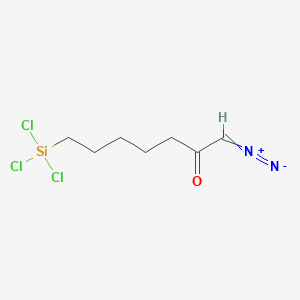
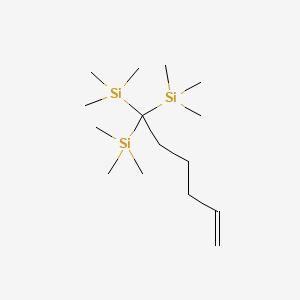

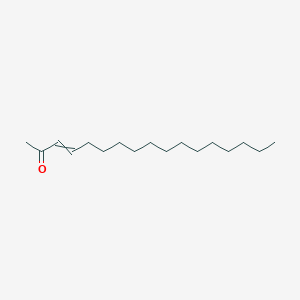
![4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate](/img/structure/B12588608.png)
![Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12588621.png)

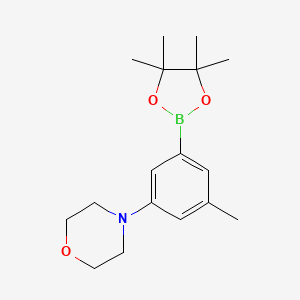
![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)
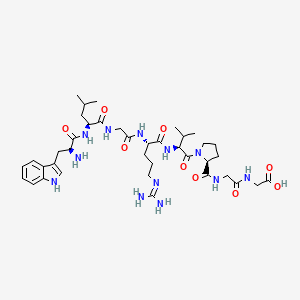
![6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine](/img/structure/B12588664.png)

